molecular formula C20H15Br2N B13400715 2,7-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole

2,7-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole

Cat. No.: B13400715
M. Wt: 429.1 g/mol
InChI Key: CIHPERYAAWIRID-UHFFFAOYSA-N
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Description

2,7-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of bromine atoms and a dimethylphenyl group in this compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole typically involves the bromination of 9-(2,4-dimethylphenyl)-9H-carbazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing by-products.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds (e.g., Grignard reagents) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

    Oxidation Reactions: The carbazole core can be oxidized to form carbazole-3,6-dione derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form dihydrocarbazole derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Palladium catalysts, organometallic reagents, and bases like potassium carbonate.

    Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

Major Products Formed

    Substitution: Various substituted carbazole derivatives.

    Oxidation: Carbazole-3,6-dione derivatives.

    Reduction: Dihydrocarbazole derivatives.

Scientific Research Applications

2,7-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole has several scientific research applications:

    Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).

    Pharmaceuticals: Potential precursor for the synthesis of biologically active carbazole derivatives with anticancer, antimicrobial, and anti-inflammatory properties.

    Materials Science: Employed in the development of advanced materials such as conductive polymers and organic photovoltaics.

Mechanism of Action

The mechanism of action of 2,7-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole depends on its application. In organic electronics, it functions as a charge transport material, facilitating the movement of electrons or holes through the device. In pharmaceuticals, its biological activity is attributed to its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dibromo-9,9-dimethyl-9H-fluorene: Another brominated compound used in organic electronics and materials science.

    2,7-Dibromofluorene: Known for its applications in the synthesis of organic semiconductors.

    9,9-Dioctyl-2,7-dibromofluorene: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Uniqueness

2,7-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole is unique due to the presence of the dimethylphenyl group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where tailored electronic characteristics are required.

Properties

Molecular Formula

C20H15Br2N

Molecular Weight

429.1 g/mol

IUPAC Name

2,7-dibromo-9-(2,4-dimethylphenyl)carbazole

InChI

InChI=1S/C20H15Br2N/c1-12-3-8-18(13(2)9-12)23-19-10-14(21)4-6-16(19)17-7-5-15(22)11-20(17)23/h3-11H,1-2H3

InChI Key

CIHPERYAAWIRID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C

Origin of Product

United States

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